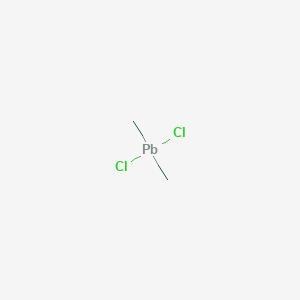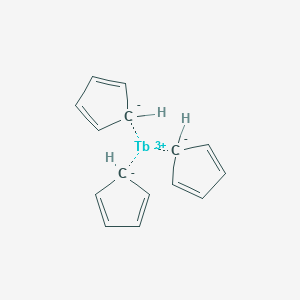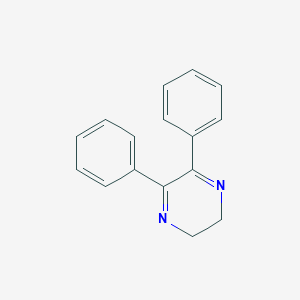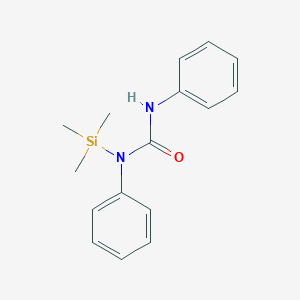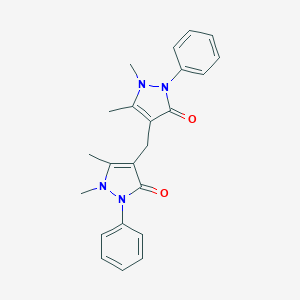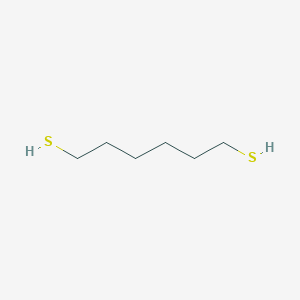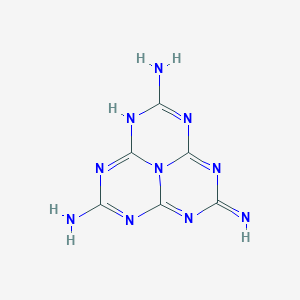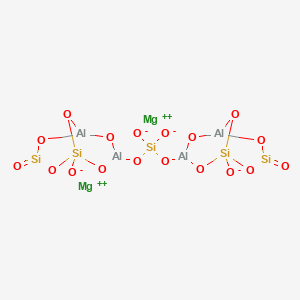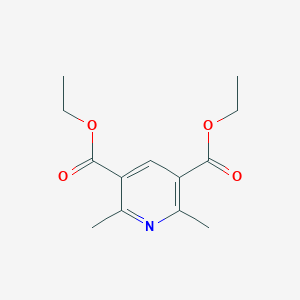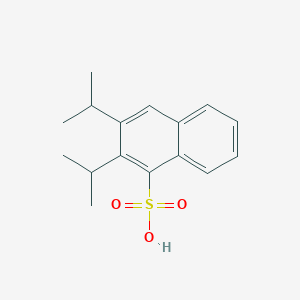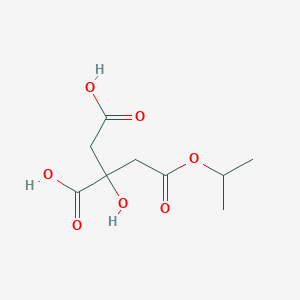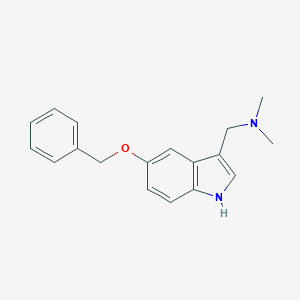
5-ベンジルオキシグラミン
説明
科学的研究の応用
5-Benzyloxygramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study protein-protein interactions and protein stabilization.
Medicine: It has potential antiviral properties and is being studied for its role in stabilizing viral proteins.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds
作用機序
5-ベンジルオキシグラミンは、疎水性相互作用によってヌクレオカプシドタンパク質のN末端ドメイン(N-NTD)を安定化させることで効果を発揮します。 この安定化は、Nタンパク質の異常なオリゴマー化につながり、その機能を損なう。 この化合物は、N-NTD上の特定の疎水性ポケットを標的にし、非ネイティブなタンパク質間の相互作用を形成します .
6. 類似化合物の比較
類似化合物:
- 5-ヒドロキシグラミン
- 5-メトキシグラミン
- 5-エトキシグラミン
比較: 5-ベンジルオキシグラミンは、ヌクレオカプシドタンパク質のN-NTDを安定化させる能力において独自であり、その類似化合物には共有されていない特性です。 5-ヒドロキシグラミンと5-メトキシグラミンも、いくつかの生物活性を示しますが、5-ベンジルオキシグラミンと同じタンパク質安定化効果はありません .
生化学分析
Biochemical Properties
5-Benzyloxygramine has been found to interact with the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization, which has been confirmed in cellular studies .
Cellular Effects
In cellular contexts, 5-Benzyloxygramine has been shown to induce non-native protein-protein interactions (PPIs) that impair N protein function .
Molecular Mechanism
The molecular mechanism of 5-Benzyloxygramine involves its positioning in the dimeric N-NTD via hydrophobic contacts . It has a reversed orientation in SARS-CoV-2 N-NTD compared to the interfaces in MERS-CoV N-NTD . Despite the differences in sequence, 5-Benzyloxygramine can accommodate a hydrophobic pocket in N-NTD to mediate a non-native PPI .
準備方法
合成経路と反応条件: 5-ベンジルオキシグラミンは、フィッシャーインドール合成法によって合成できます。 このプロセスは、5-ベンジルオキシインドール-3-カルボキシアルデヒドとジメチルアミン、ホルムアルデヒドとの反応を含みます 。 反応条件には、通常、エタノールなどの溶媒と塩酸などの触媒の使用が含まれます。 生成物は、その後、再結晶によって精製されます。
工業生産方法: 工業的な設定では、5-ベンジルオキシグラミンの合成には、品質と収率の一貫性を確保するために、自動化された反応器と連続フローシステムの使用が含まれる場合があります。 反応条件は、副生成物の生成を最小限に抑え、目的化合物の収率を最大限に引き出すように最適化されています .
化学反応の分析
反応の種類: 5-ベンジルオキシグラミンは、次のようなさまざまな化学反応を起こします。
酸化: 対応する酸化物を生成するために酸化することができます。
還元: 5-ヒドロキシグラミンを生成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な生成物:
酸化: 酸化物の生成。
還元: 5-ヒドロキシグラミンの生成。
4. 科学研究の応用
5-ベンジルオキシグラミンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: タンパク質間の相互作用とタンパク質の安定化を研究するために使用されます。
医学: 抗ウイルス特性があり、ウイルスタンパク質を安定化する役割について研究されています。
類似化合物との比較
- 5-Hydroxygramine
- 5-Methoxygramine
- 5-Ethoxygramine
Comparison: 5-Benzyloxygramine is unique in its ability to stabilize the N-NTD of nucleocapsid proteins, a property not shared by its similar compounds. While 5-Hydroxygramine and 5-Methoxygramine also exhibit some biological activities, they do not have the same protein-stabilizing effects as 5-Benzyloxygramine .
特性
IUPAC Name |
N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVAILTNPOQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162974 | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453-97-0 | |
| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxygramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1453-97-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxygramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZYLOXYGRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of 5-benzyloxygramine?
A1: 5-Benzyloxygramine acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]
Q2: How does the structure of 5-benzyloxygramine relate to its activity as a 5-HT antagonist?
A2: Studies comparing various 5-HT analogs, including 5-benzyloxygramine, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of 5-benzyloxygramine for its interaction with 5-HT receptors.
Q3: Beyond its role as a 5-HT antagonist, does 5-benzyloxygramine exhibit any other notable activities?
A3: Recent research has uncovered a novel mechanism of action for 5-benzyloxygramine in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []
Q4: What experimental techniques have been used to study the interactions of 5-benzyloxygramine with its targets?
A4: Various experimental approaches have been employed to understand the interactions of 5-benzyloxygramine. These include:
- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of 5-benzyloxygramine against 5-HT. [, ]
- X-ray Crystallography: This technique provided detailed structural information about the interaction between 5-benzyloxygramine and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]
- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of 5-benzyloxygramine on N-NTD oligomerization. []
Q5: What are the potential implications of the newly discovered antiviral activity of 5-benzyloxygramine?
A5: The ability of 5-benzyloxygramine to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of 5-benzyloxygramine and its derivatives in the context of viral infections.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


